Dipropyl (1-phenylethenyl)phosphonate
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Overview
Description
Dipropyl (1-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethenyl moiety. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to biochemical, thermal, and photochemical decomposition . Phosphonates have diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipropyl (1-phenylethenyl)phosphonate can be achieved through various methods. One common approach involves the cross-coupling of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst, such as Pd(PPh₃)₄, under microwave irradiation . This method ensures the retention of configuration at the phosphorus center and in the vinyl moiety. Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium-catalyzed cross-coupling reactions and visible-light-mediated reactions are common due to their efficiency and scalability . Additionally, the use of microwave irradiation and visible-light illumination helps in achieving high yields within a short reaction time, making these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dipropyl (1-phenylethenyl)phosphonate undergoes various chemical reactions, including substitution, oxidation, and reduction. The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles . It can also undergo oxidation reactions to form phosphonic acids or phosphine oxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, diaryliodonium salts, and phosphites . The reactions are typically carried out under mild conditions, such as room temperature or under visible-light illumination . The use of bases, such as carbonate anions, can assist in the activation of certain reactions .
Major Products Formed: The major products formed from the reactions of this compound include aryl phosphonates, phosphine oxides, and phosphonic acids . These products are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals.
Scientific Research Applications
Dipropyl (1-phenylethenyl)phosphonate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions . In biology, phosphonates are known for their role as bioisosteric groups, which can mimic the behavior of natural phosphate groups in biological systems . This makes them useful in the design of enzyme inhibitors and other bioactive compounds.
In medicine, this compound and its derivatives have shown potential as antibacterial agents, antiviral agents, and central nervous system therapeutics . They are also used in the treatment of bone disorders, such as osteoporosis, due to their ability to inhibit bone resorption . In industry, phosphonates are used as corrosion inhibitors, scale inhibitors, and chelating agents .
Mechanism of Action
The mechanism of action of dipropyl (1-phenylethenyl)phosphonate involves its interaction with specific molecular targets and pathways. In biological systems, phosphonates can inhibit enzymes by mimicking the transition state of phosphate substrates . This inhibition can occur through the formation of stable complexes with the enzyme’s active site, preventing the enzyme from catalyzing its natural substrate .
In the treatment of bone disorders, phosphonates inhibit osteoclastic bone resorption by attaching to hydroxyapatite binding sites on bony surfaces . This impairs the ability of osteoclasts to resorb bone, leading to a decrease in bone resorption and an increase in bone density .
Comparison with Similar Compounds
Dipropyl (1-phenylethenyl)phosphonate can be compared with other similar compounds, such as α-hydroxy phosphonates and α-amino phosphonates . These compounds share the phosphonate functional group but differ in their substituents and overall structure. For example, α-hydroxy phosphonates contain a hydroxyl group, while α-amino phosphonates contain an amino group .
The uniqueness of this compound lies in its phenylethenyl moiety, which imparts specific chemical and biological properties. This makes it distinct from other phosphonates and suitable for specific applications in chemistry, biology, and medicine .
Similar Compounds
- α-Hydroxy phosphonates
- α-Amino phosphonates
- Aryl phosphonates
- Phosphine oxides
- Phosphonic acids
This compound stands out due to its unique structure and versatile applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
66324-32-1 |
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Molecular Formula |
C14H21O3P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-dipropoxyphosphorylethenylbenzene |
InChI |
InChI=1S/C14H21O3P/c1-4-11-16-18(15,17-12-5-2)13(3)14-9-7-6-8-10-14/h6-10H,3-5,11-12H2,1-2H3 |
InChI Key |
SGNRSTQSAWZKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(=C)C1=CC=CC=C1)OCCC |
Origin of Product |
United States |
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